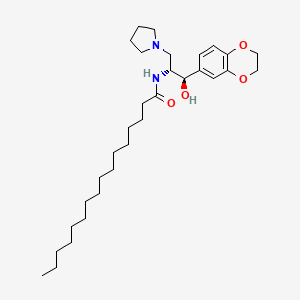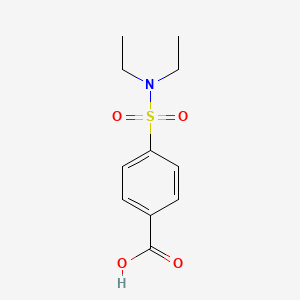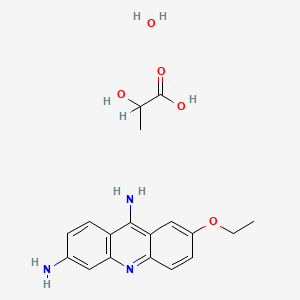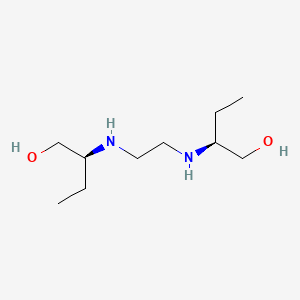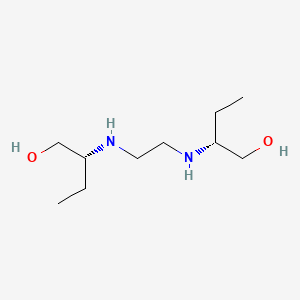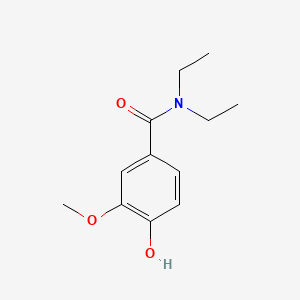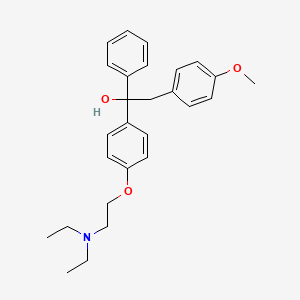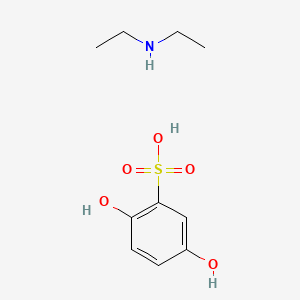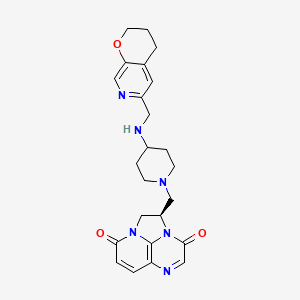
Gepotidacin
Descripción general
Descripción
Gepotidacin es un antibiótico oral novedoso, bactericida, que pertenece a la clase de las triazaacenaftilenos. Está diseñado para tratar infecciones del tracto urinario no complicadas y gonorrea urogenital. This compound funciona inhibiendo la replicación del ADN bacteriano mediante el bloqueo de dos enzimas topoisomerasas esenciales, la ADN girasa y la topoisomerasa IV . Este mecanismo de inhibición dual hace que sea difícil para las bacterias desarrollar resistencia, ya que se requerirían mutaciones en ambas enzimas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de gepotidacin implica múltiples pasos, comenzando con la preparación del núcleo triazaacenaftileno. Los pasos clave incluyen:
- Formación del sistema de anillo triazaacenaftileno mediante reacciones de ciclización.
- Introducción de grupos funcionales para mejorar la actividad antibacteriana.
- Purificación y cristalización para obtener el producto final.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
- Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.
- Uso de reactores de alto rendimiento para una síntesis eficiente.
- Implementación de estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Gepotidacin experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente sus propiedades antibacterianas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en el núcleo triazaacenaftileno, afectando su actividad y estabilidad.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen derivados modificados de this compound con propiedades antibacterianas alteradas. Estos derivados se estudian por su posible uso para superar la resistencia bacteriana .
Aplicaciones Científicas De Investigación
Gepotidacin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados de triazaacenaftileno.
Biología: Se estudia el mecanismo de acción de this compound para comprender la replicación del ADN bacteriano y los mecanismos de resistencia.
Medicina: This compound se está desarrollando como tratamiento para infecciones del tracto urinario no complicadas y gonorrea urogenital, abordando la necesidad urgente de nuevos antibióticos debido a la creciente resistencia antimicrobiana
Mecanismo De Acción
Gepotidacin ejerce sus efectos antibacterianos inhibiendo la replicación del ADN bacteriano. Se dirige a dos enzimas esenciales, la ADN girasa y la topoisomerasa IV, que son cruciales para la replicación del ADN y la división celular. Al unirse a estas enzimas, this compound evita el desenrollamiento y superenrollamiento del ADN bacteriano, lo que lleva a la formación de complejos estables ADN-enzima. Esta inhibición da como resultado la cesación del crecimiento bacteriano y, en última instancia, la muerte de las células bacterianas .
Comparación Con Compuestos Similares
Gepotidacin es único en comparación con otros antibióticos debido a su mecanismo de inhibición dual y su capacidad para dirigirse tanto a la ADN girasa como a la topoisomerasa IV. Los compuestos similares incluyen:
Fluoroquinolonas: Estos antibióticos también se dirigen a la ADN girasa y la topoisomerasa IV, pero son propensos a la resistencia debido a mutaciones de un solo punto.
Aminocumarinas: Estos compuestos inhiben la ADN girasa pero tienen una actividad limitada contra la topoisomerasa IV.
Novobiocina: Este antibiótico se dirige a la ADN girasa pero es menos eficaz contra la topoisomerasa IV.
La capacidad de this compound para inhibir ambas enzimas lo convierte en un candidato prometedor para el tratamiento de infecciones causadas por bacterias resistentes a los antibióticos .
Propiedades
IUPAC Name |
(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFAZQUREQIODZ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028208 | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075236-89-3 | |
| Record name | (2R)-2-[[4-[[(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-6-yl)methyl]amino]-1-piperidinyl]methyl]-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1075236-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepotidacin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1075236893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepotidacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepotidacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-[[4-[(3,4-DIHYDRO-2H-PYRANO[2,3-C]PYRIDIN-6-YLMETHYL)AMINO]-1-PIPERIDINYL]METHYL]-1,2-DIHYDRO-3H,8H-2A,5,8A-TRIAZAACENAPHTHYLENE-3,8-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEPOTIDACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF0PR037D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


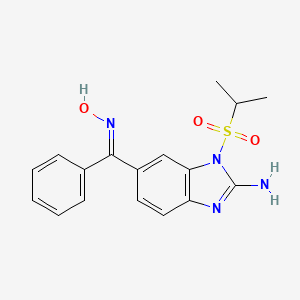
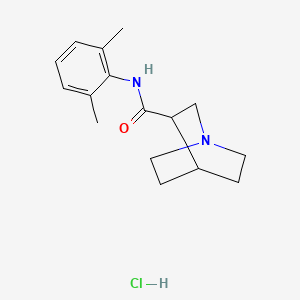
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)

